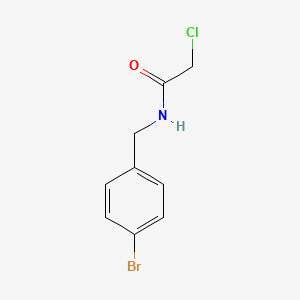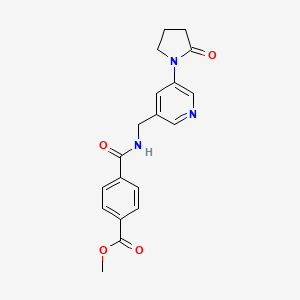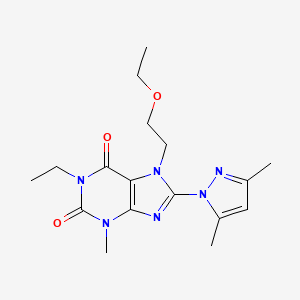
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound It's characterized by a pyridine ring substituted with a methoxy and a methyl group, an ethyl chain linking it to an isoxazole ring, and a phenyl group on the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves several steps, starting with the preparation of the individual ring systems followed by their functionalization and coupling.
Pyridine Ring Preparation: The synthesis of the 4-methoxy-6-methyl-2-oxopyridine can be carried out via a series of condensation reactions starting from 2,6-dimethoxypyridine.
Isoxazole Ring Preparation: The 5-phenylisoxazole can be prepared by cyclization of a nitrile oxide intermediate derived from substituted benzylamines.
Coupling and Functionalization: The final step involves the coupling of the pyridine derivative with the isoxazole ring through the ethyl linker, followed by the introduction of the carboxamide group under amide coupling conditions using reagents such as carbodiimides (e.g., EDC) in the presence of catalysts (e.g., DMAP).
Industrial Production Methods
Industrial production would scale these laboratory procedures using large-scale reactors, optimizing reaction conditions (e.g., temperature, pressure) to maximize yield and purity. Solvent recovery, waste minimization, and purification steps (like crystallization and distillation) are streamlined for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide can undergo oxidation reactions, particularly at the methoxy or methyl groups on the pyridine ring.
Reduction: Reduction reactions may target the nitro group within the pyridine ring, transforming it into an amine under suitable conditions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Various organometallic reagents (e.g., Grignard reagents, organolithiums).
Major Products
The reactions yield products where functional groups on the pyridine and isoxazole rings are transformed, leading to derivatives with potentially diverse biological activities.
Scientific Research Applications
Chemistry
Functional Group Interconversions: Enables the development of new derivatives for further study in synthetic chemistry.
Biology
Probe for Biological Pathways: It can act as a probe to understand specific biochemical pathways due to its unique structure.
Medicine
Drug Development: It can serve as a lead compound or a pharmacophore model in the development of therapeutic agents for diseases.
Industry
Chemical Intermediates: Used in the production of complex molecules in pharmaceutical and agrochemical industries.
Mechanism of Action
The exact mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide exerts its effects depends on its target application. In biological systems, it can interact with enzyme active sites or receptors, modifying biochemical pathways. For example, it may inhibit specific enzymes or bind to receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is unique due to the specific functional groups and their arrangement.
Similar Compounds
2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl isoxazole derivatives
Phenylisoxazole carboxamides
Other pyridine-based ligands
These compounds share functional moieties but differ in their substitution patterns, influencing their physical, chemical, and biological properties.
This compound is a rich tapestry for exploration in scientific research and industrial applications. Each functional group and ring system contributes to its versatile properties, making it an intriguing subject for further study.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-10-15(25-2)11-18(23)22(13)9-8-20-19(24)16-12-17(26-21-16)14-6-4-3-5-7-14/h3-7,10-12H,8-9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVGPIYHNHSBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2617027.png)
![N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine](/img/structure/B2617029.png)
![N-(2-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2617032.png)
![2-{[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2617034.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2617036.png)

![(1s,3s)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2617039.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2617042.png)
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617043.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide](/img/structure/B2617045.png)

